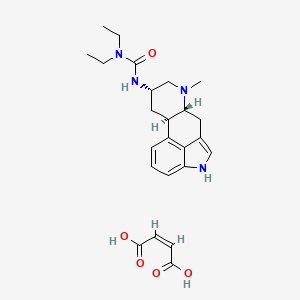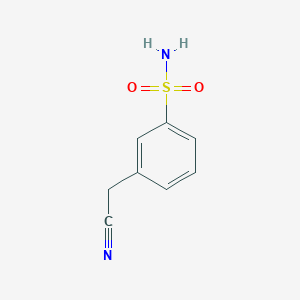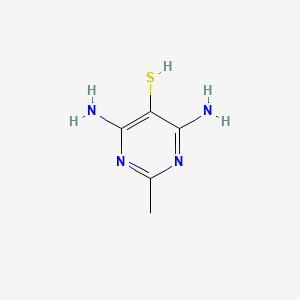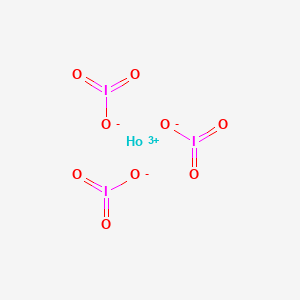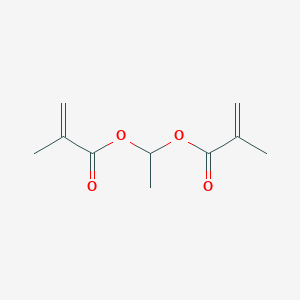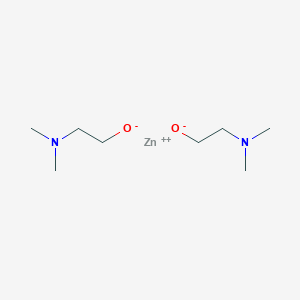
ZINC N,N-Dimethylaminoethoxid
Übersicht
Beschreibung
ZINC N,N-dimethylaminoethoxide is a chemical compound used for research and development . It has the molecular formula C8H20N2O2Zn .
Physical And Chemical Properties Analysis
ZINC N,N-dimethylaminoethoxide has unique physical and chemical properties. For instance, ZnO has a hexagonal wurtzite crystal structure with two lattice parameters, a and c, with values of 0.3296 nm and 0.52065 nm, respectively .Wissenschaftliche Forschungsanwendungen
Umweltbehebung
Zinkoxid-Nanopartikel (ZnO-NPs), die unter Verwendung von Pflanzenextrakten synthetisiert werden, haben aufgrund ihrer umweltfreundlichen Natur und ihrer potenziellen Anwendungen in der Umweltbehebung große Aufmerksamkeit erregt . Diese Nanopartikel können zur Abwasserbehandlung oder Bodenbehebung eingesetzt werden, wobei Schadstoffe effektiv entfernt und die allgemeine Gesundheit des Ökosystems verbessert werden .
Photokatalyse
ZnO-NPs besitzen eine große Oberfläche und eine Bandlücke von 3,2 eV, wodurch sie sowohl Hydroxid- als auch Superoxidradikale zur Erzeugung von Löchern und Elektronen produzieren können . Dies führt zur Oxidation und Reduktion von Schadstoffen in ihrem Valenzband und Leitungsband, was zum Abbau von Farbstoffen führt .
Remediation von Schwermetallen
ZnO-NPs können zur Reduktion und Entfernung von Schwermetallionen wie Cu 2+, Pb 2+, Cr 6+ usw. verwendet werden . Dies macht sie sehr nützlich bei der Behandlung von mit Schwermetallen kontaminiertem Wasser .
Abbau pharmazeutischer Verbindungen
ZnO-NPs können pharmazeutische Verbindungen wie Paracetamol, Harnstoff, Fluorchinolon (Ciprofloxacin) unter Verwendung von Photokatalyse abbauen . Dies kann besonders nützlich bei der Behandlung von Abwasser aus der pharmazeutischen Industrie sein .
Biomedizinische Anwendungen
Aufgrund ihrer einzigartigen optischen und chemischen Eigenschaften haben ZnO-NPs potenzielle Anwendungen in den Bereichen Optik, Elektrik, Lebensmittelverpackung und biomedizinische Anwendungen . Sie sind biokompatibel, haben eine geringe Toxizität und sind nachhaltig und kostengünstig .
Antimikrobielle Anwendungen
ZnO-NPs haben vielversprechende Ergebnisse in antimikrobiellen Anwendungen gezeigt . Sie verstärken die Bildung von reaktiven Sauerstoffspezies (ROS) und setzen Zinkionen (Zn 2+) frei, was zum Zelltod führt .
Wundheilung
ZnO-NPs funktionieren gut in Verbindung mit Komponenten, die die Wundheilung unterstützen . Sie können in Verbänden verwendet werden, um eine schnellere Heilung von Wunden zu fördern .
Arzneimittelfreisetzung
ZnO-NPs haben die Fähigkeit, die Bioaktivität von Pharmakophoren stark zu steigern . Dies macht sie zu einem potenziellen Kandidaten für Arzneimittelfreisetzungssysteme .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for ZINC N,N-dimethylaminoethoxide are not mentioned in the search results, zinc-based materials, including ZnO, have been gaining attention for various applications requiring high-capacity batteries, such as portable electronics, electric vehicles, and renewable energy storage .
Wirkmechanismus
Target of Action
ZINC N,N-dimethylaminoethoxide, like other zinc-based compounds, primarily targets zinc transporters in various biological systems . These transporters are responsible for the uptake and release of zinc ions (Zn2+) across biological membranes, maintaining intracellular and intra-organellar Zn2+ homeostasis .
Mode of Action
The compound interacts with its targets by facilitating Zn2+ recruitment to the transmembrane Zn2±binding site . This interaction involves a series of conformational changes in the transporters, ensuring efficient Zn2+ transport . The compound’s mode of action also involves the production of reactive oxygen species, leading to membrane lipid peroxidation .
Biochemical Pathways
ZINC N,N-dimethylaminoethoxide affects several biochemical pathways. Zinc ions (Zn2+), an essential trace element, serve as a key component in many signal transduction processes and act as an essential cofactor for many proteins and enzymes . Zinc deficiency can cause several human diseases . The compound’s interaction with zinc transporters can influence these pathways and their downstream effects.
Pharmacokinetics
They are mainly distributed to organs such as the liver, lung, and kidney . Most of the nanoparticles are excreted via the feces, and smaller particles are cleared more rapidly than the larger ones .
Result of Action
The primary result of the compound’s action is the regulation of zinc homeostasis within the cell . By interacting with zinc transporters, the compound can influence the concentration of zinc ions within the cell, affecting various cellular processes. In addition, the compound’s antibacterial activity has been noted, with the production of reactive oxygen species leading to membrane lipid peroxidation, causing membrane leakage of reducing sugars, DNA, proteins, and reducing cell viability .
Action Environment
The action, efficacy, and stability of ZINC N,N-dimethylaminoethoxide can be influenced by various environmental factors. For instance, the bioavailability and toxicity of similar zinc oxide nanoparticles to marine organisms are affected by various environmental factors . .
Eigenschaften
IUPAC Name |
zinc;2-(dimethylamino)ethanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H10NO.Zn/c2*1-5(2)3-4-6;/h2*3-4H2,1-2H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPVQSACNVOCSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC[O-].CN(C)CC[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634515 | |
| Record name | Zinc bis[2-(dimethylamino)ethan-1-olate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51223-30-4 | |
| Record name | Zinc bis[2-(dimethylamino)ethan-1-olate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



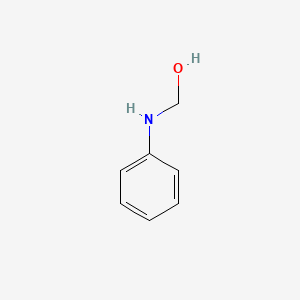


![1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid](/img/structure/B1629230.png)

